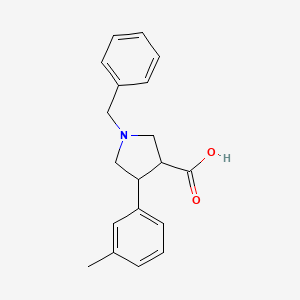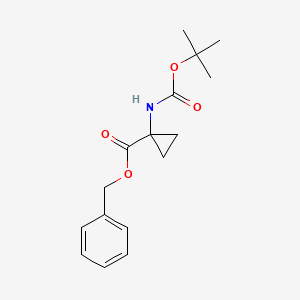
Benzyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Peptide Synthesis
This compound is utilized in the synthesis of peptides, particularly as a precursor in the formation of dipeptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids during the synthesis process . The Boc group prevents unwanted reactions that may occur due to the reactivity of amino acids, thus ensuring a more controlled and efficient synthesis of peptides.
Ionic Liquid Formation
Benzyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate can be used to create room-temperature ionic liquids (RTILs) when combined with imidazolium cations . These RTILs have been shown to be effective in organic synthesis, acting as solvents or reactants due to their unique properties such as low volatility and high thermal stability.
Deprotection of Amino Acids
The compound plays a crucial role in the deprotection of Boc-amino acids and peptides. This process is essential in peptide chemistry to remove the protective Boc group after the synthesis steps are completed . The deprotection is carried out at high temperatures using a thermally stable ionic liquid, which has been shown to improve product purity and yield.
Synthesis of Natural Product Intermediates
It is also used in the synthesis of intermediates for natural products, such as jaspine B, which exhibits cytotoxic activity against several human carcinoma cell lines . The compound provides a stable framework for the introduction of various functional groups necessary for the synthesis of complex natural products.
Organic Synthesis Media
Due to its stability and solubility properties, Benzyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate-derived ionic liquids can serve as reaction media in organic synthesis . Their miscibility with other organic solvents expands their application in various organic reactions, providing a versatile environment for chemical transformations.
Amide Bond Formation
The compound is instrumental in the formation of amide bonds without the need for additional bases. This is particularly useful in the synthesis of peptides and proteins where the amide bond is a fundamental structural component .
Propriétés
IUPAC Name |
benzyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-15(2,3)21-14(19)17-16(9-10-16)13(18)20-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPACNKLAMEXRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



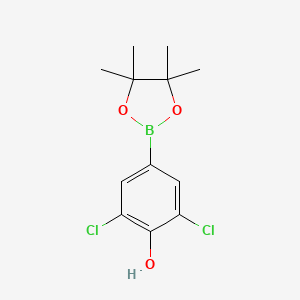
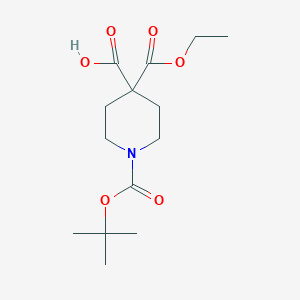

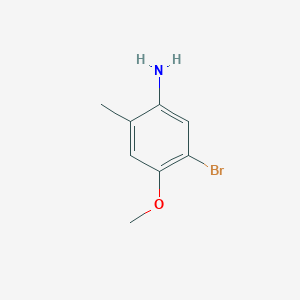
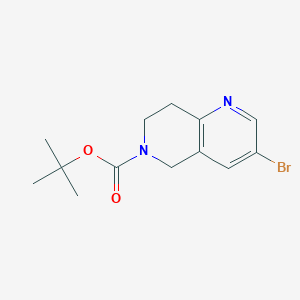

![N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B1374287.png)





![3-Bromopyrazolo[1,5-A]pyrazine](/img/structure/B1374298.png)
